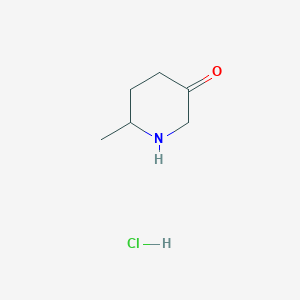

6-Methylpiperidin-3-one hydrochloride

描述

Significance of Piperidine (B6355638) Derivatives as Foundational Synthetic Scaffolds

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals. researchgate.netmdpi.com This prevalence has earned it the status of a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. researchgate.net The significance of piperidine derivatives as foundational synthetic scaffolds stems from several key factors:

Broad Pharmacological Profile: Compounds incorporating the piperidine moiety exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, and central nervous system (CNS) modulatory properties. researchgate.net

Physicochemical Properties: The inclusion of a piperidine ring can favorably influence a molecule's pharmacokinetic properties. It can enhance membrane permeability, improve metabolic stability, and provide a three-dimensional structure that is crucial for effective receptor binding. researchgate.net

Synthetic Accessibility: The development of numerous synthetic methodologies has made the construction and functionalization of the piperidine core readily achievable, allowing chemists to create diverse libraries of compounds for biological screening. researchgate.net

The widespread application of this scaffold is evident in the numerous drugs on the market that contain a piperidine ring.

| Drug Name | Therapeutic Class | Heterocyclic Core |

| Methylphenidate | CNS Stimulant | Piperidine |

| Donepezil (B133215) | Alzheimer's Disease Treatment | Piperidine |

| Ketotifen | Antihistamine / Mast Cell Stabilizer | Piperidine |

| Rosiglitazone | Antidiabetic | Pyridine (B92270) (precursor to piperidine-like structures) |

| Pioglitazone | Antidiabetic | Pyridine (precursor to piperidine-like structures) |

This table provides examples of pharmaceuticals where the piperidine or a related six-membered nitrogen heterocycle is a key structural feature.

Academic and Synthetic Importance of 6-Methylpiperidin-3-one (B3326965) Hydrochloride as a Key Intermediate

Within the broad class of piperidine derivatives, 6-Methylpiperidin-3-one hydrochloride emerges as a particularly important chiral building block for organic synthesis. Its value lies in the strategic placement of functional groups and a stereocenter, which provides a template for constructing more complex, stereochemically defined molecules.

The structural features of 6-Methylpiperidin-3-one make it a versatile intermediate:

Ketone Functional Group: The carbonyl group at the 3-position is a reactive site for a wide range of chemical transformations, including reduction to an alcohol, reductive amination to introduce new amine substituents, and various carbon-carbon bond-forming reactions.

Chiral Center: The methyl group at the 6-position creates a stereocenter, making the molecule chiral. This is of paramount importance in pharmaceutical synthesis, where specific stereoisomers often exhibit desired therapeutic activity while others may be inactive or even harmful. Access to enantiomerically pure forms of this intermediate allows for the asymmetric synthesis of target molecules.

Secondary Amine: The nitrogen atom within the ring can be functionalized through acylation, alkylation, or arylation, enabling the introduction of diverse substituents to modulate the properties of the final product.

Hydrochloride Salt: The compound is typically supplied as a hydrochloride salt, which enhances its stability and solubility in certain solvents, facilitating its handling and use in subsequent reaction steps.

The synthetic utility of 6-methyl-substituted piperidines is demonstrated by their presence as core structures in advanced pharmaceutical intermediates. For example, closely related structures like ((3R,6R)-6-methylpiperidin-3-yl)methanol and tert-butyl ((3R,6R)‐6‐methylpiperidin‐3‐yl)carbamate are pivotal intermediates in the synthesis of potent orexin (B13118510) receptor antagonists, a class of drugs developed for the treatment of insomnia. researchgate.netresearchgate.net The synthesis of these complex molecules often relies on precursors like 6-methylpiperidin-3-one, which serves as the foundational scaffold upon which the final molecular architecture is built. researchgate.net Its application extends to the synthesis of various piperidine alkaloids, where the piperidinone ring serves as a precursor to the final alkaloid skeleton. researchgate.net The ability to perform stereoselective modifications on this intermediate makes it an invaluable tool for chemists in both academic research and the pharmaceutical industry.

Structure

3D Structure of Parent

属性

IUPAC Name |

6-methylpiperidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-2-3-6(8)4-7-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFMRQAUOAAUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methylpiperidin 3 One Hydrochloride and Analogues

Classical Organic Synthesis Approaches to Piperidinone Ring Systems

Classical methods for the synthesis of piperidinone rings remain fundamental in organic synthesis, offering robust and versatile routes to these heterocyclic cores. These approaches often involve well-established reactions that have been refined over time to improve yields and expand substrate scope.

Cyclization Reactions in the Formation of Piperidinone Cores

Intramolecular cyclization is a cornerstone in the synthesis of piperidinone frameworks. One of the most common strategies involves the Dieckmann condensation of aminodicarboxylate esters. While broadly applicable, this method's control over stereochemistry in substituted piperidones can be challenging.

Another powerful approach is the aza-Michael reaction. For instance, a double aza-Michael reaction provides an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. acs.org This methodology has been successfully applied to synthesize a variety of piperidone derivatives in high yields.

Reductive cyclization of 6-oxoamino acid derivatives is another effective strategy for forming 2,6-disubstituted piperidines. whiterose.ac.uk This method often involves the conjugate addition of organozinc reagents derived from amino acids to enones, followed by stereoselective reduction of the intermediate imine. whiterose.ac.uk

Hydrogenation Strategies for Pyridine (B92270) and Tetrahydropyridine (B1245486) Precursors

The catalytic hydrogenation of pyridine derivatives is a direct and widely used method for the synthesis of piperidines. This approach is attractive due to the ready availability of a diverse range of substituted pyridines. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. Common catalysts include nickel, palladium on carbon (Pd/C), and platinum oxide. dtic.mil However, the hydrogenation of functionalized and multi-substituted pyridines can be challenging, often requiring harsh conditions. dtic.mil

More recent advancements have focused on developing milder and more selective hydrogenation methods. For example, transfer hydrogenation using trichlorosilane, catalyzed by HMPA, has been shown to be effective for 3-carbonyl pyridines. mdpi.com The hydrogenation of tetrahydropyridine precursors is also a valuable strategy, particularly for accessing densely substituted piperidines with high levels of regio- and stereocontrol.

A domino reduction-cyclization reaction following a cross-metathesis reaction has been employed for the synthesis of 6-substituted pipecolates. whiterose.ac.uk In this sequence, hydrogenation of an aminoenone intermediate leads to the reduction of the double bond, deprotection of the amine, and subsequent cyclization to form the cis-pipecolate. whiterose.ac.uk

Multicomponent Reactions Towards Piperidinone Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules from simple starting materials in a single step. The Petrenko-Kritschenko piperidone synthesis is a classic example of an MCR, involving the condensation of an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine.

A well-established MCR for the synthesis of 2,6-diaryl-3-methyl-4-piperidones is the Mannich reaction. nih.gov This reaction involves the condensation of ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) to afford the desired piperidone scaffold. nih.gov This approach allows for the introduction of various substituents on the aryl rings, providing a library of diverse piperidone derivatives.

Organocatalytic one-pot multicomponent reactions have also been developed for the asymmetric synthesis of tetrahydropyridines, which are valuable precursors to piperidines. nih.gov For instance, a quinine-derived squaramide can catalyze a triple-domino Michael/aza-Henry/cyclization reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines to yield highly functionalized tetrahydropyridines with excellent enantioselectivity. nih.gov

Asymmetric Synthesis and Stereocontrol in Chiral Piperidinone Production

The development of asymmetric methods for the synthesis of chiral piperidinones is of paramount importance due to the stereospecific nature of many biological interactions. These methods aim to control the formation of stereocenters, leading to enantiomerically pure or enriched products.

Enantioselective Approaches to Chiral Piperidinones

The use of chiral auxiliaries is a common strategy to induce enantioselectivity. For example, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one has been achieved using commercially available D-phenylglycinol as a chiral auxiliary. researchgate.netacademax.com The stereochemical outcome of the alkylation step was found to be dependent on the protection of a hydroxyl group on the auxiliary. researchgate.netacademax.com

Organocatalysis has also proven to be a powerful tool for the enantioselective synthesis of piperidinone precursors. Chiral 2-substituted-6-methyl-2,3-dihydropyridinones can be obtained with high enantioselectivity through an asymmetric vinylogous Mannich reaction using a 1,3-bis-trimethysilyl enol ether. rsc.org These dihydropyridinones serve as versatile intermediates for the construction of a variety of chiral polyfunctional piperidine-based compounds. rsc.org

Biocatalysis offers another avenue for enantioselective synthesis. For instance, a biocatalytic transamination using a three-enzyme system has been employed to introduce chirality on an α-methylpiperidine core with excellent enantioselectivity (>99% ee).

Diastereoselective Control in Substituted Piperidinone Synthesis

Achieving diastereoselective control is crucial when multiple stereocenters are present in the piperidinone ring. The hydrogenation of substituted pyridine or tetrahydropyridine precursors often proceeds with a degree of diastereoselectivity, which can be influenced by the catalyst, solvent, and substrate structure. For example, the hydrogenation of certain 2-substituted-5-methylenepiperidines has been shown to favor the formation of the trans-isomer, with diastereomeric ratios of approximately 3:1. whiterose.ac.uk

In the synthesis of 2,6-disubstituted piperidines via reductive cyclization of 6-oxoamino acid derivatives, the stereoselective reduction of the intermediate imine is a key step in controlling the diastereomeric outcome. whiterose.ac.uk The choice of reducing agent and reaction conditions can significantly impact the ratio of the resulting diastereomers.

The asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) provides an interesting case of diastereoselective control. researchgate.netacademax.com Alkylation of a piperidin-2-one precursor bearing a chiral auxiliary can lead to different diastereomeric ratios depending on the reaction conditions, such as the presence or absence of a protecting group on the auxiliary. researchgate.netacademax.com In one instance, alkylation with an unprotected hydroxyl group led to a single diastereomer, while protection of the hydroxyl group resulted in a mixture of diastereomers. researchgate.netacademax.com

Chemoenzymatic and Biocatalytic Transformations for Chiral Induction

Biocatalysis offers a powerful tool for the green synthesis of chiral compounds, providing high regio- and stereoselectivity, which often results in enantiopure products under mild, aqueous conditions. researchgate.netcore.ac.uk The use of enzymes like transaminases and imine reductases in chemoenzymatic approaches has become a key strategy for the asymmetric synthesis of chiral amines and their precursors. nih.govresearchgate.nethilarispublisher.com

Transaminases (TAs) and imine reductases (IREDs) are instrumental in the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These enzymes offer a green and efficient alternative to traditional chemical methods, which can suffer from side reactions or the need for expensive and difficult-to-remove transition-metal catalysts. nih.govrsc.org

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, creating a chiral amine. nih.gov This biocatalytic transamination can be ingeniously applied to produce chiral lactams, which are direct precursors to piperidinones. In a notable example from Merck, a biocatalytic transamination was employed to cyclize a prochiral diester compound, yielding a chiral lactam intermediate for an active pharmaceutical ingredient. researchgate.net The process can achieve high enantiomeric excess (>99% ee) and can be scaled for industrial production. researchgate.netresearchgate.net Engineered ω-transaminases have been developed that exhibit high specificity and catalytic activity for synthesizing piperidine-based intermediates like (R)-1-tert-butoxycarbonyl-3-aminopiperidine, achieving excellent chiral selectivity (>99.7% ee) in a single step. google.com

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of imines to chiral amines and are highly effective for the reductive amination of ketones. nih.govacs.org This one-step generation of chiral amines is a highly attractive synthetic strategy. researchgate.net Engineered IREDs have demonstrated the ability to produce both R- and S-enantiomers with high stereoselectivity (up to 99% ee) by mutating key amino acid residues in the enzyme's active site. nih.govrsc.org This structure-guided design allows for the creation of enantio-complementary enzyme variants that can be tailored to specific substrates, including piperidone derivatives. nih.govrsc.org The utility of IREDs has been proven in the commercial manufacturing of complex drug molecules, highlighting their industrial relevance. rsc.org A combination of an amine oxidase and an ene-imine reductase in a one-pot cascade has been used to convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines, demonstrating the power of multi-enzyme systems. nih.gov

The table below summarizes representative applications of these enzymes in the synthesis of chiral amines and related heterocyclic structures.

| Enzyme Class | Substrate Type | Product Type | Key Features | Stereoselectivity | Reference(s) |

| Transaminase (TA) | Prochiral diester | Chiral lactam | Biocatalytic transamination followed by spontaneous cyclization. | >99% ee | researchgate.net |

| Transaminase (TA) | 1-tert-butoxycarbonyl-3-piperidinone | (R)-1-tert-butoxycarbonyl-3-aminopiperidine | High specificity and chiral selectivity in a one-step reaction. | >99.7% ee | google.com |

| Imine Reductase (IRED) | N-Boc-piperidone | (S)-3-pyrrolidinamine (from a related substrate) | Engineered enzyme with reversed stereoselectivity. | 99% ee | nih.govrsc.org |

| Amine Oxidase / Imine Reductase Cascade | N-substituted tetrahydropyridine | Stereo-defined 3-substituted piperidine (B6355638) | One-pot chemo-enzymatic cascade for asymmetric dearomatization. | High | nih.gov |

Crystallization-induced dynamic resolution (CIDR) and dynamic kinetic resolution (DKR) are powerful techniques for converting a mixture of epimers or diastereomers into a single, desired stereoisomer, potentially achieving yields far exceeding the 50% limit of classical resolution. researchgate.netsemanticscholar.org This process relies on the combination of a rapid, solution-phase equilibration of the stereoisomers with the selective crystallization of one of those isomers, which drives the equilibrium toward the formation of the desired product. researchgate.netsemanticscholar.org

In the synthesis of a key intermediate for an orexin (B13118510) receptor antagonist, ((3R,6R)-6-methylpiperidin-3-yl)methanol, a practical CIDR process was a crucial step. researchgate.net A mixture of trans/cis lactam acid precursors was subjected to conditions that allowed for rapid epimerization in solution. The desired trans-isomer selectively crystallized as a salt with an achiral amine, achieving a diastereomeric excess of over 95% and a yield of 91%. researchgate.net This demonstrates how CIDR can efficiently resolve diastereomeric mixtures of piperidine precursors.

The key requirements for a successful dynamic resolution process include:

Reversible Epimerization: The stereocenter must be able to rapidly interconvert between configurations under the reaction conditions. researchgate.netsemanticscholar.org

Selective Crystallization: One diastereomer must be significantly less soluble than the other, allowing it to crystallize out of the solution. semanticscholar.org

Incompatible Conditions: Often, the optimal conditions for crystallization (low temperature) and epimerization (high temperature) are incompatible, a challenge that can sometimes be overcome using continuous flow processing. semanticscholar.org

This technique has been applied to various classes of molecules, including amines, where catalytic photoredox-mediated racemization is coupled with in-situ diastereomeric salt crystallization to resolve racemic mixtures. princeton.edu

Strategic Precursor Utilization and Functional Group Interconversions

The chemical manipulation of precursors and the interconversion of functional groups are fundamental to the synthesis of complex piperidine structures. ub.edufiveable.me These strategies allow for the construction of the piperidone ring and the introduction of desired substituents with precise control.

The ketone and amine groups within the 6-methylpiperidin-3-one (B3326965) scaffold are key handles for synthetic transformations.

Ketone Transformations: The carbonyl group at the C-3 position can undergo a variety of standard ketone reactions. Reductive amination is a common method to introduce an amino group at this position, which can be achieved with high stereoselectivity using biocatalysts or chemical reducing agents. nih.gov The ketone can also participate in aldol (B89426) condensations to form C-C bonds or be converted to an enamine, which can then be reduced or alkylated at the C-4 position. youtube.com Furthermore, the ketone can be transformed into other functional groups, such as an alcohol via reduction, which can then be used in subsequent synthetic steps.

Amine Transformations: The secondary amine in the piperidine ring is a nucleophilic center that can be readily modified. Its basicity allows for salt formation, such as the hydrochloride salt, which aids in purification and handling. The primary transformation is N-alkylation to introduce various substituents on the nitrogen atom, a critical step in modulating the pharmacological properties of piperidine-based compounds.

Controlling the reactivity of the piperidine nitrogen is essential during multi-step syntheses. This is accomplished through strategic N-alkylation and the use of protecting groups. jocpr.com

N-Alkylation: The direct alkylation of the nitrogen atom is a common functionalization strategy. nih.gov This can be achieved using alkyl halides or via reductive amination with aldehydes or ketones. Catalytic N-alkylation using alcohols as alkylating agents, often catalyzed by iridium or ruthenium complexes, represents an atom-economical and environmentally friendly approach. nih.gov For instance, N-methylation can be accomplished using formaldehyde (B43269) or methanol (B129727) under catalytic conditions. nih.govfigshare.com

Protection/Deprotection Methodologies: Protecting groups are temporarily installed on the nitrogen atom to prevent undesired side reactions during transformations elsewhere in the molecule. jocpr.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. Common N-protecting groups for piperidines include:

Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., trifluoroacetic acid).

Cbz (carboxybenzyl): Removed by catalytic hydrogenation.

Benzyl (B1604629) (Bn): Also removed by catalytic hydrogenation.

Acyl groups: Can be used, but their electron-withdrawing nature can decrease the nucleophilicity of the nitrogen. nih.gov

The presence and nature of the N-protecting group can profoundly affect the reactivity and stereoselectivity of subsequent reactions. researchgate.net For example, in the asymmetric synthesis of an N-protected 3-methylpiperidin-2-one, the diastereomeric excess of the alkylation step was highly dependent on whether a hydroxyl group on the N-substituent was protected. researchgate.net This highlights the intricate role of protecting groups in directing the stereochemical outcome of a synthesis.

| Protection Strategy | Reagents/Conditions | Key Features | Reference(s) |

| N-Alkylation | Benzyl alcohol, Ir(III) or Ru(II) catalyst, base | Atom-economical alkylation using alcohols. | nih.gov |

| N-Methylation | Formaldehyde, THF | Direct methylation of the piperidine nitrogen. | figshare.com |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Forms a stable carbamate, removable with acid. | jocpr.com |

| N-Benzyl Protection | Benzyl bromide, base | Forms a stable benzyl amine, removable by hydrogenation. | bohrium.com |

| Deprotection (Boc) | Trifluoroacetic acid (TFA) or HCl | Acid-labile removal to liberate the free amine. | researchgate.net |

| Deprotection (Benzyl) | H₂, Pd/C (catalytic hydrogenation) | Cleavage of the N-benzyl bond. | bohrium.com |

Chemical Reactivity and Mechanistic Investigations of 6 Methylpiperidin 3 One Hydrochloride

Fundamental Reaction Mechanisms of 6-Methylpiperidin-3-one (B3326965) Hydrochloride as a Substrate

The reactivity of 6-methylpiperidin-3-one hydrochloride can be analyzed by considering the individual contributions of its ketone and piperidine (B6355638) functionalities.

The ketone group at the 3-position of the piperidine ring is a primary site for both nucleophilic and electrophilic interactions.

Nucleophilic Addition to the Carbonyl Carbon: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which is then protonated to yield the corresponding alcohol.

Reactivity Profile:

Steric Hindrance: The methyl group at the 6-position can exert some steric influence on the approach of bulky nucleophiles to the carbonyl group, potentially leading to diastereoselectivity in the addition products. youtube.com

Electronic Effects: The protonated nitrogen atom acts as an electron-withdrawing group, which can slightly enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to a simple cyclohexanone.

Reactions at the α-Carbonyl Position (Enolate Formation): The protons on the carbons adjacent to the carbonyl group (α-carbons at C-2 and C-4) are acidic and can be removed by a base to form an enolate. The resulting enolate is a powerful nucleophile and can participate in a variety of reactions, including alkylations and aldol (B89426) condensations.

Regioselectivity of Enolate Formation: Deprotonation can occur at either the C-2 or C-4 position. The regioselectivity is influenced by the reaction conditions (kinetic vs. thermodynamic control) and the nature of the base used. The presence of the methyl group at C-6 may introduce steric hindrance that favors deprotonation at the C-4 position.

The reactivity of the piperidine nitrogen is largely dependent on whether it is in its free base or protonated (hydrochloride salt) form. In the hydrochloride salt, the lone pair of electrons on the nitrogen is engaged in a bond with a proton, rendering it non-nucleophilic. To engage in reactions at the nitrogen, the free base must be generated, typically by treatment with a base.

N-Alkylation, N-Acylation, and N-Sulfonylation: Once deprotonated, the secondary amine is a good nucleophile and can readily undergo reactions such as N-alkylation with alkyl halides, N-acylation with acid chlorides or anhydrides, and N-sulfonylation with sulfonyl chlorides. researchgate.netchemrxiv.org These reactions are fundamental for the synthesis of a wide range of N-substituted piperidine derivatives.

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-6-methylpiperidin-3-one |

| N-Acylation | Acid chloride (e.g., CH₃COCl) | N-Acyl-6-methylpiperidin-3-one |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | N-Sulfonyl-6-methylpiperidin-3-one |

Catalytic Transformations Involving this compound

6-Methylpiperidin-3-one and its derivatives are valuable substrates and ligands in various catalytic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Chiral piperidine derivatives, such as (6R)-6-methylpiperidin-3-one, can serve as ligands in palladium-catalyzed reactions. For instance, palladium complexes incorporating (6R)-6-methylpiperidin-3-one as a ligand have demonstrated enhanced enantioselectivity in Suzuki-Miyaura couplings. libretexts.orgnih.govyoutube.comnih.govyonedalabs.com The mechanism of the Suzuki-Miyaura coupling involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. The chiral ligand influences the stereochemical outcome of the reaction by creating a chiral environment around the metal center.

| Metal | Reaction Type | Role of Piperidine | Stereochemical Outcome |

| Palladium | Suzuki-Miyaura Coupling | Chiral Ligand | Enhanced Enantioselectivity |

The ketone functionality of 6-methylpiperidin-3-one makes it a suitable substrate for organocatalytic and biocatalytic transformations, particularly those involving asymmetric synthesis.

Organocatalytic Aldol and Michael Reactions: The ketone can participate in organocatalyzed aldol reactions with aldehydes, often catalyzed by chiral amines like proline, to yield β-hydroxy ketones with high stereoselectivity. rsc.orgnih.govemorychem.science Similarly, it can act as a nucleophile (via its enamine or enolate) in Michael additions to α,β-unsaturated carbonyl compounds.

Biocatalytic Reductions: The ketone can be stereoselectively reduced to the corresponding alcohol using biocatalysts such as alcohol dehydrogenases (ADHs) from various microorganisms. nih.govtudelft.nl This approach offers a green and efficient route to chiral 6-methylpiperidin-3-ols, which are valuable building blocks in medicinal chemistry. The stereochemical outcome is determined by the specific enzyme used. researchgate.netnih.gov

| Catalyst Type | Reaction | Product |

| Organocatalyst (e.g., Proline) | Aldol Reaction | β-Hydroxy Ketone |

| Biocatalyst (e.g., ADH) | Ketone Reduction | Chiral Alcohol |

Intramolecular and Intermolecular Reaction Pathways

The bifunctional nature of this compound allows it to participate in various intramolecular and intermolecular reactions, leading to the formation of more complex heterocyclic systems.

Intramolecular Reactions: Derivatives of 6-methylpiperidin-3-one can undergo intramolecular cyclizations. For example, an appropriately substituted N-alkenyl or N-aryl derivative could potentially undergo an intramolecular Heck reaction to form a bicyclic system. Intramolecular reductive cyclization of related keto-azide intermediates has been used to construct 2,3,6-trisubstituted piperidine skeletons. rsc.orgnih.gov

Intermolecular Reactions:

Mannich Reaction: The free base of 6-methylpiperidin-3-one can act as the amine component in the Mannich reaction, reacting with an aldehyde and another compound containing an active hydrogen to form a β-amino carbonyl compound. acs.orgmdpi.com

Pictet-Spengler Reaction: N-Aryl or N-heteroarylethyl derivatives of 6-methylpiperidin-3-one could potentially undergo a Pictet-Spengler reaction, where the ketone serves as the electrophile for the cyclization of the aromatic ring, leading to the formation of polycyclic alkaloid-like structures. wikipedia.orgnih.govmdpi.comnih.govresearchgate.net

Ring-Closing Reactions and Annulation Processes

Ring-closing and annulation reactions involving piperidine-based structures are fundamental strategies for the synthesis of fused and spirocyclic alkaloids. While specific examples detailing the direct use of this compound in these transformations are not extensively documented in publicly available literature, the reactivity of the broader class of piperidin-3-one derivatives provides significant insight into its potential synthetic applications.

Annulation strategies are frequently employed to construct piperidine rings as part of a larger molecular framework. These methods often involve the formation of the azaheterocycle through an annulation protocol, which can be a highly efficient and stereoselective approach for creating sp³-rich piperidine scaffolds with multiple contiguous stereocenters rsc.org. For instance, tunable [3+2] and [4+2] annulations have been developed for the synthesis of pyrrolidine and piperidine scaffolds, respectively nih.gov. These processes highlight the ability to control reaction pathways to achieve divergent synthesis of different N-heterocycles from common starting materials nih.gov.

The following table summarizes representative annulation strategies for the synthesis of piperidine derivatives, which could be conceptually applied to 6-methylpiperidin-3-one.

| Reaction Type | Reactants | Product | Key Features |

| [4+2] Annulation | Styrene and Allylsulfonamide | Piperidine derivative | Formation of a six-membered ring through a radical or polar cyclization pathway nih.gov. |

| 1,3-Azadiene-Anhydride Reaction | 1,3-Azadienes and 3-Methylglutaric Anhydride | 2-Oxopiperidine derivative | Chemoselective and stereocontrolled annulation to form highly functionalized piperidines rsc.org. |

Radical-Mediated Cyclizations and C-H Amination

Radical-mediated reactions offer a powerful and mild approach for the construction of C-C and C-N bonds, and their application in the synthesis of piperidine derivatives has been an area of active research.

Radical-Mediated Cyclizations:

The table below outlines a general scheme for radical-mediated piperidine synthesis.

| Reaction Type | Precursor | Key Intermediate | Product |

| Radical-mediated δ C-H Cyanation | Acyclic Amine | N-centered radical, δ-carbon radical | Chiral Piperidine |

This strategy underscores the potential for developing radical-mediated cyclizations that could originate from derivatives of 6-methylpiperidin-3-one to access novel piperidine-containing architectures.

C-H Amination:

Intramolecular C-H amination represents a highly efficient and atom-economical method for the synthesis of saturated N-containing heterocycles recercat.cat. This transformation involves the direct conversion of a C-H bond into a C-N bond, often facilitated by a transition metal catalyst. The development of such reactions is of significant interest due to the prevalence of piperidine motifs in pharmaceuticals recercat.cat.

Strategies for intramolecular C(sp³)–H bond amination are diverse and include:

The Hofmann-Löffler-Freytag (HLF) reaction and its variations.

Transition-metal-catalyzed nitrene C(sp³)–H insertion.

Transition-metal-catalyzed ligand-assisted C(sp³)–N bond formation via reductive elimination recercat.cat.

While the direct intramolecular C-H amination of this compound has not been specifically reported, the existing methodologies for C-H functionalization of related cyclic amines suggest that such transformations are feasible. A hypothetical intramolecular C-H amination of a suitably functionalized 6-methylpiperidin-3-one derivative could lead to the formation of bicyclic piperidine structures.

Applications of 6 Methylpiperidin 3 One Hydrochloride As a Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, and 6-Methylpiperidin-3-one (B3326965) hydrochloride provides a robust entry point for the synthesis of more elaborate heterocyclic systems. researchgate.net Its ketone functionality is a handle for various condensation and cyclization reactions, while the nitrogen atom can participate in annulation and multicomponent reaction strategies. This dual reactivity enables the construction of both fused and spirocyclic heterocyclic systems.

One key application is in the synthesis of spirocyclic piperidines , which are of great interest in drug discovery due to their three-dimensional nature. whiterose.ac.ukrsc.org The ketone at the 3-position of the piperidine ring is an ideal position for the formation of a spiro center. Methodologies for constructing 2-, 3-, and 4-spiropiperidines often involve either forming the spiro-ring on a pre-existing piperidine or constructing the piperidine ring onto a carbocyclic or heterocyclic precursor. rsc.org For instance, spiro heterocycles bearing a piperidine moiety can be synthesized and subsequently evaluated for various biological activities. nih.govresearchgate.net

Furthermore, the reactivity of the ketone allows for its participation in multicomponent reactions (MCRs) , which are highly efficient processes for generating molecular complexity from simple starting materials in a single step. e-bookshelf.denih.gov These reactions can be employed to build fused heterocyclic systems where the piperidine ring is annulated with other rings. For example, piperidone-based templates can be used to access complex polycyclic systems through cascade reactions. researchgate.net Although many examples in the literature start with different piperidone derivatives, the fundamental reactivity of the ketone in 6-Methylpiperidin-3-one hydrochloride makes it a suitable candidate for such transformations.

| Reaction Type | Resulting Scaffold | Key Features |

| Spirocyclization | Spiro[piperidine-3,X']-heterocycles | Introduces a three-dimensional spiro center at the C3 position. rsc.orgnih.gov |

| Multicomponent Reactions | Fused Piperidine Systems | Efficient one-pot synthesis of polycyclic structures. e-bookshelf.deresearchgate.net |

| Annulation Reactions | Fused Bi- or Polycyclic Heterocycles | Builds additional rings onto the existing piperidine core. |

Role in the Synthesis of Chiral Pharmaceutical Intermediates

The presence of a chiral center at the 6-position makes this compound and its derivatives particularly valuable in the asymmetric synthesis of pharmaceutical agents. whiterose.ac.uk Accessing enantiomerically pure drugs is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. researchgate.net This building block provides a chiral scaffold that can be elaborated into complex, stereochemically defined drug intermediates.

A prominent example is its role in the synthesis of orexin (B13118510) receptor antagonists . A key intermediate for the potent dual orexin receptor antagonist MK-6096 is ((3R,6R)-6-methylpiperidin-3-yl)methanol. researchgate.net The synthesis of this crucial piperidine core unit has been achieved through various advanced synthetic methods, including biocatalytic transamination and crystallization-induced dynamic resolution, starting from precursors related to 6-methylpiperidone. researchgate.net These chemoenzymatic strategies allow for the highly stereoselective installation of the required stereocenters, highlighting the importance of the chiral piperidine framework. researchgate.net

Similarly, derivatives of 6-methylpiperidine are pivotal intermediates in the synthesis of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors . The compound tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate is a key chiral intermediate for certain IRAK4 inhibitors. A practical chemoenzymatic process has been developed for its preparation, emphasizing the utility of biocatalysis in generating these optically pure building blocks with high efficiency and stereoselectivity.

The asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715), another important pharmaceutical intermediate, further illustrates the utility of this structural motif. researchgate.net These syntheses often rely on controlling the stereochemistry through chiral auxiliaries or catalysts, demonstrating the diverse strategies employed to leverage the inherent chirality of the 6-methylpiperidine scaffold. researchgate.net

| Pharmaceutical Target | Key Chiral Intermediate | Synthetic Strategy Highlights |

| Orexin Receptor Antagonists (e.g., MK-6096) | ((3R,6R)-6-Methylpiperidin-3-yl)methanol | Biocatalytic transamination, Crystallization-induced dynamic resolution. researchgate.net |

| IRAK4 Inhibitors | tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate | Chemoenzymatic synthesis, High stereoselectivity. |

| Various APIs | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | Asymmetric synthesis using chiral auxiliaries. researchgate.net |

Precursors for Advanced Organic Molecules and Derivatives

Beyond its role in constructing heterocyclic scaffolds and chiral drug intermediates, this compound serves as a precursor to a variety of other advanced organic molecules and functionalized derivatives. The ability to selectively modify both the ketone and the amine functionalities allows for the introduction of diverse substituents and the creation of novel molecular frameworks.

The ketone can be transformed into a range of other functional groups. For example, reduction of the ketone provides access to the corresponding 6-methylpiperidin-3-ol derivatives, which are themselves valuable chiral building blocks for the synthesis of alkaloids and other natural products. researchgate.netsemanticscholar.org The stereochemistry of this reduction can often be controlled to yield specific diastereomers. Furthermore, the ketone can be used to introduce substituents at the C2 or C4 positions via enolate chemistry, leading to a variety of substituted piperidines. rsc.org

Functionalization of the nitrogen atom is another common strategy to generate advanced derivatives. N-alkylation, N-acylation, and N-arylation reactions are readily performed, allowing for the attachment of various side chains and molecular fragments. This is particularly important in medicinal chemistry for tuning the pharmacokinetic and pharmacodynamic properties of a lead compound. The synthesis of donepezil (B133215) analogues, for instance, involves the elaboration of piperidone-based templates. acs.org

The versatility of this building block is also evident in its use in the total synthesis of complex natural products. Piperidine alkaloids, such as (−)-cassine, have been synthesized using strategies that involve the construction and elaboration of highly functionalized piperidine rings derived from precursors analogous to 6-methylpiperidone. wiley-vch.deacs.org These syntheses showcase the power of this building block in assembling complex stereochemical arrays found in nature.

| Derivative Class | Synthetic Transformation | Potential Applications |

| 6-Methylpiperidin-3-ols | Ketone Reduction | Chiral building blocks for natural product synthesis. researchgate.netsemanticscholar.org |

| C2/C4-Substituted Piperidines | Enolate Alkylation/Acylation | Generation of diverse substituted piperidine libraries. rsc.org |

| N-Functionalized Piperidines | N-Alkylation, N-Acylation, N-Arylation | Medicinal chemistry, tuning of drug properties. acs.org |

| Piperidine Alkaloids | Multi-step total synthesis | Access to complex, biologically active natural products. wiley-vch.deacs.org |

Advanced Analytical and Spectroscopic Characterization in Research of Piperidinone Systems

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to obtain structural and qualitative information about a substance. For a molecule like 6-Methylpiperidin-3-one (B3326965) hydrochloride, a combination of techniques is employed to build a complete molecular profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule. It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR provides data on the hydrogen atoms (protons). In 6-Methylpiperidin-3-one hydrochloride, the protonated nitrogen and the adjacent carbonyl group significantly influence the chemical shifts of nearby protons. The protons on carbons adjacent to the nitrogen (C2 and C6) and the carbonyl group (C2 and C4) are expected to be deshielded, appearing at a lower field (higher ppm). The methyl group at the C6 position would appear as a doublet, coupled to the proton on C6.

¹³C NMR provides data on the carbon skeleton of the molecule. The carbonyl carbon (C3) is highly deshielded and typically appears significantly downfield (~200-210 ppm). The carbons adjacent to the nitrogen (C2 and C6) are also deshielded compared to simple alkanes. The methyl carbon would appear at a high field (low ppm).

A summary of expected NMR spectral data is presented below.

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| CH₃ (at C6) | ¹H NMR | ~1.2 - 1.4 | Doublet (d) | Coupled to the proton at C6. |

| H at C2, C4, C5, C6 | ¹H NMR | ~2.5 - 4.0 | Multiplets (m) | Complex splitting patterns due to coupling and diastereotopicity. Protons adjacent to C=O and N⁺-H are further downfield. |

| N⁺-H₂ | ¹H NMR | ~8.0 - 9.5 | Broad Singlet (br s) | Chemical shift is dependent on solvent and concentration. |

| C3 (C=O) | ¹³C NMR | ~205 - 210 | N/A | Characteristic ketone carbonyl shift. |

| C2, C6 | ¹³C NMR | ~50 - 60 | N/A | Carbons adjacent to the nitrogen atom. |

| C4, C5 | ¹³C NMR | ~35 - 45 | N/A | Ring methylene carbons. |

| CH₃ | ¹³C NMR | ~15 - 20 | N/A | Methyl group carbon. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular weight of the free base is 113.16 g/mol . In techniques like Electrospray Ionization (ESI), the compound would typically be observed as the protonated molecular ion [M+H]⁺ at m/z 114.1.

Under higher energy conditions, such as Electron Ionization (EI) often used in GC-MS, the molecular ion will fragment in predictable ways. Key fragmentation pathways for piperidinone systems include alpha-cleavage adjacent to the nitrogen atom and the carbonyl group.

| m/z Value | Ion Identity | Proposed Fragmentation Pathway |

|---|---|---|

| 114.1 | [M+H]⁺ | Protonated molecular ion of the free base (observed in LC-MS). |

| 113 | [M]⁺˙ | Molecular ion (observed in GC-MS). |

| 98 | [M-CH₃]⁺ | Loss of the methyl radical from the molecular ion. |

| 85 | [M-CO]⁺˙ | Loss of a neutral carbon monoxide molecule. |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage at C2-C3 bond, followed by loss of a ketene radical. |

| 56 | [C₃H₆N]⁺ | Further fragmentation, possibly from alpha-cleavage at C4-C5. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. For this compound, key functional groups include the ketone (C=O), the secondary amine salt (N⁺-H₂), and C-H bonds.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3000 - 2700 | N-H Stretch | Secondary Amine Salt (R₂N⁺H₂) |

| 2980 - 2850 | C-H Stretch | Alkyl CH₂, CH₃ |

| ~1715 | C=O Stretch | Ketone |

| ~1600 - 1500 | N-H Bend | Secondary Amine Salt |

| ~1250 | C-N Stretch | Amine |

Chromatographic Separation and Purity Assessment Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating compounds and assessing their purity, which is critical in chemical research.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For a polar compound like this compound, reversed-phase HPLC is a common method for purity analysis. The compound is dissolved in a suitable solvent and passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the components. Purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Octadecyl-silica), 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile or Methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore, or an Evaporative Light Scattering Detector (ELSD). |

| Column Temperature | 25 - 30 °C |

Gas Chromatography (GC) is a separation technique used for analyzing volatile and thermally stable compounds. As a salt, this compound is non-volatile. Therefore, analysis by GC typically requires conversion to its more volatile free base form by neutralization, followed by extraction into an organic solvent. Alternatively, derivatization methods can be used to increase volatility. The technique is highly sensitive and is often coupled with a mass spectrometer (GC-MS) for definitive identification of components.

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column with a polar stationary phase (e.g., DB-WAX or similar polyethylene glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness. |

| Carrier Gas | Helium or Hydrogen at a constant flow rate. |

| Injector Temperature | ~250 °C |

| Oven Program | Initial temperature of ~60 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~240 °C. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

Compound Reference Table

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₆H₁₂ClNO |

| Acetonitrile | C₂H₃N |

| Carbon Monoxide | CO |

| Formic Acid | CH₂O₂ |

| Methanol (B129727) | CH₄O |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and torsional angles, allowing for a detailed understanding of the molecule's conformation. For chiral molecules like this compound, X-ray crystallography is the most powerful method for determining the absolute configuration of stereogenic centers. nih.gov

The determination of absolute configuration is possible due to a phenomenon known as anomalous dispersion or resonant scattering, which occurs when the X-ray radiation frequency is close to the natural absorption frequency of an atom in the crystal. thieme-connect.de This effect introduces small, measurable differences between the intensities of specific pairs of reflections (Bijvoet pairs), which would otherwise be identical. researchgate.net The analysis of these differences allows for the assignment of the correct enantiomer, often quantified by the Flack parameter, which should refine to a value near zero for the correct absolute structure. nih.gov For a successful determination, the molecule must be enantiomerically pure and crystallize in a non-centrosymmetric space group. thieme-connect.de

While specific crystallographic data for this compound is not publicly available, studies on related substituted piperidinone systems reveal key structural features. For instance, the central piperidine (B6355638) ring in these systems typically adopts a stable chair conformation to minimize steric strain. nih.gov In the crystal structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, the piperidine ring was confirmed to exist in a chair conformation. nih.gov Similarly, analysis of other 4-piperidone (B1582916) derivatives has provided detailed insights into their solid-state structures, which are crucial for understanding their chemical reactivity and biological interactions. nih.gov

| Compound | Crystal System | Space Group | Key Conformational Feature |

|---|---|---|---|

| 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one nih.gov | Orthorhombic | Pna2₁ | Piperidine ring adopts a chair conformation. |

| 1,3,3-Trimethyl-2,6-diphenyl-4-piperidone | Triclinic | Pī | Piperidine ring exists in a chair conformation. |

| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govsoton.ac.ukresearchgate.nettriazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com | Triclinic | P-1 | Twist angle of 12.64° between triazole and indole rings. |

Spectrophotometric Methods for Quantitative Analysis in Chemical Research

UV-Visible spectrophotometry is a versatile, rapid, and cost-effective analytical technique widely used for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. pnrjournal.com For piperidinone systems, the carbonyl (keto) group acts as a chromophore, which is responsible for the absorption of UV radiation. The quantitative analysis is based on the Beer-Lambert law, which states that for a given wavelength, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The development of a spectrophotometric method for a compound like this compound involves several key steps. First, a suitable solvent is selected in which the analyte is soluble and stable, and which does not absorb significantly in the same region as the analyte. The absorption spectrum of the compound is then recorded to determine the wavelength of maximum absorbance (λmax). Measurements at λmax provide the highest sensitivity and minimize deviations from the Beer-Lambert law.

A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the predetermined λmax. The plot of absorbance versus concentration should yield a straight line passing through the origin, with the linearity typically assessed by the correlation coefficient (R²), which should be close to 1. Once the calibration curve is established, the concentration of the analyte in an unknown sample can be determined by measuring its absorbance and interpolating the value from the curve.

Method validation is crucial to ensure reliability and is performed according to International Conference on Harmonization (ICH) guidelines. nih.gov This includes assessing parameters such as linearity, accuracy (determined by recovery studies), precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). nih.gov For instance, in the spectrophotometric analysis of piperine, a compound containing a piperidine moiety, the method was validated by confirming linearity over a specific concentration range and ensuring high accuracy through recovery studies. researchgate.netijpsr.info

Theoretical and Computational Chemistry Studies of 6 Methylpiperidin 3 One Hydrochloride

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

No dedicated studies presenting quantum chemical calculations, such as Density Functional Theory (DFT), were found for 6-Methylpiperidin-3-one (B3326965) hydrochloride. Such studies would typically provide detailed information on the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, they would elucidate its electronic structure by calculating properties like molecular orbital energies (e.g., HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information is fundamental to understanding the molecule's stability and intrinsic properties, but specific data tables and research findings for this compound are not present in the available literature.

Reaction Mechanism Elucidation through Computational Modeling

There is no available research that uses computational modeling to elucidate the reaction mechanisms involving 6-Methylpiperidin-3-one hydrochloride. This type of investigation would involve mapping the potential energy surface for a given reaction, identifying transition states and intermediates, and calculating activation energies. These studies are crucial for understanding how a reaction proceeds and for optimizing reaction conditions, but no such mechanistic explorations have been published for this specific molecule.

In Silico Prediction of Reactivity and Selectivity

No literature was found that performs in silico predictions of the reactivity and selectivity for this compound. Such studies often employ concepts derived from quantum chemistry, like frontier molecular orbital theory or Fukui functions, to predict how and where a molecule is most likely to react. These predictive models are invaluable in synthetic chemistry for designing new reaction pathways, yet they have not been applied to this compound in published research.

Molecular Dynamics Simulations of Intra- and Intermolecular Interactions

A search for molecular dynamics (MD) simulations of this compound yielded no results. MD simulations are used to study the dynamic behavior of molecules over time, providing insight into conformational changes (intramolecular interactions) and interactions with other molecules, such as solvents or biological macromolecules (intermolecular interactions). This information is critical for understanding a compound's behavior in different environments, but simulation data for this compound is not available.

Future Perspectives and Emerging Research Directions for Substituted Piperidinones

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and economically viable synthetic methods is a paramount goal in modern organic chemistry. Future research in substituted piperidinone synthesis will increasingly focus on "green" chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

One promising area is the advancement of multicomponent reactions (MCRs) . These reactions, in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of atom economy and step efficiency. Novel MCRs that provide access to complex piperidinone scaffolds with high stereoselectivity are a key research focus. For instance, the development of catalytic, asymmetric MCRs can provide direct access to chiral piperidinones, which are crucial for pharmaceutical applications.

Another key direction is the exploration of biocatalysis . Enzymes, such as alcohol dehydrogenases and transaminases, offer unparalleled selectivity and operate under mild reaction conditions, often in aqueous media. The use of engineered enzymes to produce specific stereoisomers of substituted piperidinones is a rapidly growing field. For example, transaminases can be employed for the asymmetric synthesis of chiral aminopiperidones from prochiral ketones, offering a green alternative to traditional chemical methods that may require harsh reagents and protecting group strategies.

Furthermore, the use of alternative and sustainable reaction media and energy sources is gaining traction. This includes the use of water, supercritical fluids, or ionic liquids as solvents to replace volatile organic compounds. Microwave-assisted and flow chemistry techniques are also being explored to accelerate reaction rates, improve yields, and enable safer and more scalable synthetic processes. The development of heterogeneous catalysts, which can be easily recovered and reused, is another important aspect of sustainable synthesis. For example, solid-supported acid or base catalysts can replace their homogeneous counterparts, simplifying purification procedures and reducing waste.

| Synthetic Strategy | Key Advantages | Emerging Research Focus |

| Multicomponent Reactions (MCRs) | High atom and step economy, molecular diversity. | Catalytic, asymmetric MCRs for stereoselective synthesis. |

| Biocatalysis | High selectivity, mild reaction conditions, green solvents. | Engineered enzymes for specific stereoisomers, cascade reactions. |

| Alternative Energy Sources | Faster reaction rates, improved yields, enhanced safety. | Microwave-assisted synthesis, flow chemistry applications. |

| Sustainable Solvents | Reduced environmental impact, improved safety. | Reactions in water, supercritical fluids, and ionic liquids. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. | Development of novel solid-supported catalysts. |

Exploration of New Reactivity Modes and Transformations

Beyond the development of new synthetic routes, future research will also focus on discovering and harnessing novel reactivity modes of the piperidinone core and its precursors. This will enable the synthesis of previously inaccessible analogs and the late-stage functionalization of complex molecules.

A significant area of interest is the C-H functionalization of piperidinones. The ability to directly convert C-H bonds into new C-C or C-heteroatom bonds offers a highly efficient and atom-economical approach to molecular diversification. Transition-metal catalysis, photoredox catalysis, and enzymatic methods are being actively investigated to achieve site-selective C-H functionalization at various positions of the piperidinone ring. This strategy allows for the introduction of functional groups onto a pre-formed piperidinone scaffold, streamlining the synthesis of derivatives.

Ring-distortion strategies , such as ring expansion and ring contraction, are also emerging as powerful tools for creating novel heterocyclic systems. For example, the expansion of smaller rings, like pyrrolidines, or the contraction of larger rings can provide access to substituted piperidinones with unique substitution patterns and stereochemistry. These transformations can be triggered by various stimuli, including light (photoredox catalysis) or chemical reagents.

Furthermore, the exploration of novel cycloaddition reactions and cascade reactions will continue to provide efficient pathways to complex piperidinone architectures. Designing new dienophiles or dienes that participate in stereoselective Diels-Alder reactions, or developing novel cascade sequences that rapidly build molecular complexity from simple starting materials, are active areas of research. These approaches often allow for the construction of multiple rings and stereocenters in a single synthetic operation.

Integration of Machine Learning and Artificial Intelligence in Retrosynthesis and Reaction Prediction

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize the way chemists design and execute the synthesis of substituted piperidinones. These technologies can analyze vast amounts of chemical data to identify novel synthetic routes, predict reaction outcomes, and optimize reaction conditions.

Beyond retrosynthesis, ML models are also being developed for reaction outcome prediction . By analyzing the structures of reactants, reagents, and catalysts, these models can predict the likely products of a reaction, as well as its yield and stereoselectivity. This predictive power can save significant time and resources in the laboratory by allowing chemists to prioritize experiments with a higher probability of success.

AI is also being applied to catalyst design and optimization . Machine learning algorithms can identify relationships between the structure of a catalyst and its performance in a specific reaction. This knowledge can then be used to design new, more effective catalysts for the synthesis of substituted piperidinones. For instance, AI can help in the design of chiral ligands for asymmetric catalysis, leading to improved enantioselectivity.

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Prediction | AI algorithms propose synthetic routes by working backward from the target molecule. | Accelerates the discovery of novel and efficient synthetic pathways. |

| Reaction Outcome Prediction | ML models predict the products, yields, and stereoselectivity of chemical reactions. | Reduces the number of trial-and-error experiments, saving time and resources. |

| Catalyst Design | AI identifies structure-activity relationships to design more efficient catalysts. | Enables the development of highly selective and active catalysts for specific transformations. |

| Process Optimization | ML algorithms optimize reaction conditions (temperature, concentration, etc.) for improved yield and purity. | Leads to more efficient and robust manufacturing processes. |

Advancements in Stereoselective Methodologies and Catalyst Design

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of new and improved stereoselective methods for the synthesis of substituted piperidinones is of utmost importance, particularly for the pharmaceutical industry.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often more sustainable alternative to traditional transition-metal catalysis. Future research will focus on the design of new chiral organocatalysts that can promote novel stereoselective transformations to access enantioenriched piperidinones. This includes the development of bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol.

In the realm of transition-metal catalysis , the development of new chiral ligands is a continuous pursuit. The design of ligands that can effectively control the stereochemical outcome of reactions such as asymmetric hydrogenation, allylic alkylation, and C-H functionalization will be crucial. High-throughput screening methods, combined with computational modeling, will accelerate the discovery of new and highly effective ligand-metal complexes.

Furthermore, biocatalytic methods are expected to play an increasingly important role in stereoselective synthesis. The directed evolution of enzymes can be used to create biocatalysts with tailored substrate specificities and stereoselectivities, enabling the synthesis of a wide range of chiral piperidinone building blocks. The use of whole-cell biocatalysts, which contain all the necessary enzymes and cofactors for a particular transformation, also offers a cost-effective and sustainable approach.

Scalable Synthesis and Process Optimization for Industrial Application

The ultimate goal of many synthetic efforts is the large-scale production of valuable compounds. Therefore, future research must also address the challenges associated with scaling up the synthesis of substituted piperidinones for industrial applications. This involves a focus on process optimization, safety, and cost-effectiveness.

The development of robust and scalable synthetic routes is a key priority. This means moving away from reactions that require cryogenic temperatures, hazardous reagents, or complex purification procedures. The implementation of flow chemistry is a particularly promising approach for the scalable synthesis of piperidinones. Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automated process control and optimization.

Process analytical technology (PAT) will play a crucial role in optimizing and controlling the large-scale synthesis of substituted piperidinones. Real-time monitoring of reaction parameters, such as temperature, pressure, and concentration, allows for precise control over the manufacturing process, ensuring consistent product quality and maximizing yield.

Finally, a holistic approach to process design , which considers factors such as raw material sourcing, energy consumption, and waste management, will be essential for developing truly sustainable and economically viable industrial syntheses. This includes the integration of green chemistry principles from the initial route design to the final product formulation. The collaboration between academic researchers and industrial chemists will be vital to translate novel synthetic methodologies from the laboratory to large-scale production.

常见问题

Q. Table 1: Key Reagents for Oxidation/Reduction Reactions

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ (neutral), H₂O₂ (acidic) | N-Oxides, Carboxylic acids | |

| Reduction | NaBH₄ (MeOH), LiAlH₄ (Et₂O) | Secondary amines, Alcohols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。